molecular formula C18H12ClN5O2S3 B11284645 3-(3-chlorophenylsulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

3-(3-chlorophenylsulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B11284645
M. Wt: 462.0 g/mol
InChI Key: RNXSHTHFCLDSHA-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with intriguing properties. Let’s break it down:

  • Structure: : The compound consists of several fused rings, including a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core. The chlorophenylsulfonyl group and the thiophen-2-ylmethyl substituent enhance its reactivity and functionality.

  • Significance: : Due to its unique structure, this compound has attracted attention in various fields, including organic electronics, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes::

    One-Pot Synthesis: A common approach involves a one-pot reaction where the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine scaffold is assembled from appropriate precursors. This may include cyclization reactions and functional group transformations.

Reaction Conditions::

    Solvents: Common solvents include DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

    Temperature and Time: The reaction typically occurs at elevated temperatures (e.g., reflux) for several hours.

    Reagents: Specific reagents depend on the synthetic route.

Industrial Production::
  • While industrial-scale production details are proprietary, research labs often develop scalable methods based on successful small-scale syntheses.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents:

    Major Products: These reactions yield derivatives with modified functional groups, affecting properties like solubility and reactivity.

Scientific Research Applications

    Organic Electronics: The compound’s extended π-conjugation makes it useful in organic field-effect transistors (OFETs), solar cells, and organic light-emitting diodes (OLEDs).

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure and reactivity.

    Materials Science: It contributes to the development of functional materials.

Mechanism of Action

    Targets: Investigate its interactions with biological macromolecules (e.g., proteins, nucleic acids).

    Pathways: Understand how it modulates cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H12ClN5O2S3

Molecular Weight

462.0 g/mol

IUPAC Name

10-(3-chlorophenyl)sulfonyl-N-(thiophen-2-ylmethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine

InChI

InChI=1S/C18H12ClN5O2S3/c19-11-3-1-5-13(9-11)29(25,26)18-17-21-16(20-10-12-4-2-7-27-12)15-14(6-8-28-15)24(17)23-22-18/h1-9H,10H2,(H,20,21)

InChI Key

RNXSHTHFCLDSHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC=CS5

Origin of Product

United States

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